2,3,4-Trifluorobenzylamine

Description

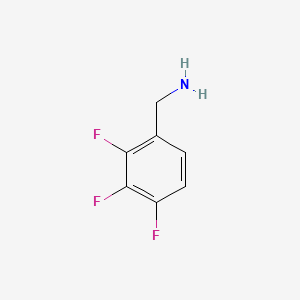

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2,3,4-trifluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2H,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIWUAPISITUDBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CN)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380345 | |

| Record name | 2,3,4-Trifluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

235088-67-2 | |

| Record name | 2,3,4-Trifluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 235088-67-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,4,6-Trifluorobenzylamine

Note to the Reader: This technical guide provides in-depth information on 2,4,6-Trifluorobenzylamine (CAS Number: 214759-21-4). Initial inquiries for "2,3,4-Trifluorobenzylamine" did not yield significant results for a commercially available chemical with that specific substitution pattern. It is presumed that the intended compound of interest is the 2,4,6-isomer, which is a well-documented and utilized chemical intermediate.

This whitepaper serves as a detailed resource for researchers, scientists, and professionals in drug development, offering a comprehensive overview of 2,4,6-Trifluorobenzylamine, its chemical properties, synthesis protocols, and diverse applications.

Chemical Identity and Properties

2,4,6-Trifluorobenzylamine is an organic compound featuring a benzylamine core with three fluorine atoms substituted on the benzene ring at the 2, 4, and 6 positions.[1] This substitution pattern imparts unique chemical properties that make it a valuable building block in various synthetic applications.[1]

Table 1: Physicochemical Properties of 2,4,6-Trifluorobenzylamine

| Property | Value | Reference |

| CAS Number | 214759-21-4 | [1][2] |

| Molecular Formula | C₇H₆F₃N | [1] |

| Molecular Weight | 161.12 g/mol | [1] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 165 °C | [3] |

| Density | 1.320 g/cm³ | [3] |

| Flash Point | 63 °C | [3] |

| Water Solubility | Slightly soluble (1.2 g/L at 25°C) | [3] |

| pKa | 8.16 ± 0.10 (Predicted) | [3] |

| InChI Key | RCHOKTKXVKKNBC-UHFFFAOYSA-N | [3] |

| SMILES | NCc1c(F)cc(F)cc1F | [4] |

Table 2: Safety and Hazard Information

| Hazard Information | Details | Reference |

| GHS Pictogram | GHS05 (Corrosion) | |

| Signal Word | Danger | |

| Hazard Statements | H314: Causes severe skin burns and eye damage. | |

| Precautionary Statements | P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363, P405 | |

| Hazard Class | 8 | [1][3] |

| Packing Group | III | [1][3] |

| RIDADR | UN2735 | [1][3] |

Synthesis and Experimental Protocols

Several methods for the synthesis of 2,4,6-Trifluorobenzylamine have been reported, highlighting its importance as a chemical intermediate. Below are detailed experimental protocols for two distinct synthetic routes.

2.1 Synthesis via Hydrogenation of 2,4,6-Trifluorobenzonitrile

This method involves the reduction of 2,4,6-trifluorobenzonitrile using a catalyst in the presence of hydrogen.

-

Experimental Protocol:

-

Into a 1000 ml autoclave, add 50 grams of 2,4,6-trifluorobenzonitrile, 2.5 grams of Raney-Ni catalyst, 75 grams of 25% ammonia solution, and 500 grams of methanol.[3][5]

-

Seal the autoclave and control the temperature at 90°C with a mixing speed of 350 r/min.[3]

-

Introduce hydrogen gas to a pressure of 1 MPa to initiate the hydrogenation reaction.[3][5]

-

Maintain the reaction for 8 hours.[3]

-

After the reaction is complete, filter the Raney-Ni catalyst.[3]

-

Distill the filtrate to remove methanol.[3]

-

Perform a dichloromethane extraction on the remaining residue.[3]

-

Concentrate the extract under normal pressure and then purify the product by vacuum distillation to obtain 2,4,6-Trifluorobenzylamine.[3]

Expected Yield: Approximately 43.6 grams (85% yield) with a purity of 99%.[3]

-

2.2 Multi-step Synthesis from 1,3,5-Trifluorobenzene

This synthetic route involves several steps starting from 1,3,5-trifluorobenzene.

-

Experimental Protocol:

-

Lithiation and Formylation: In an organic solvent, perform lithiation of 1,3,5-trifluorobenzene at a temperature between -50°C and -110°C. Subsequently, react with DMF and hydrolyze to obtain 2,4,6-trifluorobenzaldehyde.[6]

-

Reduction: Reduce the 2,4,6-trifluorobenzaldehyde with potassium borohydride in an organic solvent to yield 2,4,6-trifluorobenzyl alcohol.[6]

-

Halogenation: React the 2,4,6-trifluorobenzyl alcohol with thionyl chloride in an organic solvent to produce 2,4,6-trifluorobenzyl chloride.

-

Amination: The final step involves reacting the 2,4,6-trifluorobenzyl chloride with an aminating agent to yield 2,4,6-trifluorobenzylamine.

-

Applications in Research and Drug Development

The unique properties imparted by the fluorine atoms make 2,4,6-Trifluorobenzylamine a versatile intermediate in various fields.[1][7]

-

Pharmaceutical Intermediate: It is a key intermediate in the synthesis of pharmaceuticals, including the antiretroviral drug Bictegravir (GS-9883).[8][9] The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug molecules.[7]

-

Agrochemicals: Used as a building block in the synthesis of new agrochemical compounds.[1]

-

Dye Production: It is utilized in the preparation of dyes, where the fluorine atoms can improve color intensity and stability.[1][3]

-

Polymer Industry: Employed as a monomer in the synthesis of polymers with enhanced thermal stability and chemical resistance.[1][3]

-

Material Science: Derivatives have been investigated for their antitumor, antibacterial, and antifungal activities.[10] Additionally, some complexes have shown potential as catalysts in transfer hydrogenation reactions.[10]

Visualized Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for 2,4,6-Trifluorobenzylamine.

Caption: A multi-step synthesis of 2,4,6-Trifluorobenzylamine.

Conclusion

2,4,6-Trifluorobenzylamine is a chemical intermediate of significant interest, particularly in the pharmaceutical industry. Its trifluorinated benzene ring provides unique electronic properties and steric bulk that are advantageous in the design of novel molecules. The synthetic routes to this compound are well-established, allowing for its production for various research and industrial applications. The data and protocols presented in this guide offer a valuable resource for scientists and researchers working with this versatile compound.

References

- 1. Cas 214759-21-4,2,4,6-TRIFLUOROBENZYL AMINE | lookchem [lookchem.com]

- 2. 2,4,6-Trifluorobenzylamine | C7H6F3N | CID 2777046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4,6-TRIFLUOROBENZYL AMINE | 214759-21-4 [chemicalbook.com]

- 4. 2,4,6-Trifluorobenzylamine | LGC Standards [lgcstandards.com]

- 5. CN106349083A - Preparation method of 2,4,6-trifluorobenzylamine - Google Patents [patents.google.com]

- 6. CN104610068A - Preparation method of 2,4,6-trifluoro-benzylamine compound - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. CN110683959B - Synthetic method of 2,4, 6-trifluorobenzylamine - Google Patents [patents.google.com]

- 9. 2,4,6-Trifluorobenzylamine | 214759-21-4 | SynZeal [synzeal.com]

- 10. 214759-21-4 | 2,4,6-TRIFLUOROBENZYL AMINE [fluoromart.com]

In-Depth Technical Guide: 2,3,4-Trifluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3,4-Trifluorobenzylamine, a fluorinated organic compound of increasing interest in medicinal chemistry and materials science. The strategic placement of three fluorine atoms on the benzyl ring imparts unique electronic properties, influencing its reactivity, metabolic stability, and potential as a building block in the synthesis of novel compounds.

Core Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 161.12 g/mol [1][2][3][4][5] |

| Molecular Formula | C₇H₆F₃N[1][2][3][4][5] |

| CAS Number | 235088-67-2[1][2][3] |

| Appearance | Colorless Liquid[1] |

| Purity | >97%[4] |

Synthesis of this compound: An Experimental Protocol

Hypothetical Protocol for the Reduction of 2,3,4-Trifluorobenzonitrile:

Objective: To synthesize this compound via the reduction of 2,3,4-trifluorobenzonitrile using a suitable reducing agent.

Materials:

-

2,3,4-trifluorobenzonitrile

-

Lithium aluminum hydride (LiAlH₄) or a catalytic hydrogenation setup (e.g., H₂ gas, Palladium on carbon (Pd/C))

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser is placed under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reducing Agent: A suspension of a reducing agent (e.g., LiAlH₄) in an anhydrous solvent (e.g., diethyl ether) is prepared in the reaction flask and cooled in an ice bath.

-

Addition of Precursor: A solution of 2,3,4-trifluorobenzonitrile in the same anhydrous solvent is added dropwise to the stirred suspension of the reducing agent.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, the mixture is cooled in an ice bath, and the excess reducing agent is carefully quenched by the sequential addition of water and an aqueous NaOH solution.

-

Workup: The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be further purified by distillation or column chromatography.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical workflow for the proposed synthesis of this compound.

Caption: Synthetic workflow for this compound.

Disclaimer: The provided experimental protocol is a generalized representation and has not been experimentally validated. It is intended for informational purposes and should be adapted and optimized by qualified personnel in a controlled laboratory setting. All chemical manipulations should be performed with appropriate safety precautions.

References

- 1. CAS 235088-67-2: this compound | CymitQuimica [cymitquimica.com]

- 2. (2,3,4-Trifluorophenyl)methanamine | 235088-67-2 [sigmaaldrich.com]

- 3. 235088-67-2 | 2,3,4-Trifluorobenzyl amine - Capot Chemical [capotchem.com]

- 4. Novachemistry-product-info [novachemistry.com]

- 5. CAS RN 235088-67-2 | Fisher Scientific [fishersci.co.uk]

An In-depth Technical Guide to the Physical Properties of 2,3,4-Trifluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,3,4-Trifluorobenzylamine (CAS No: 235088-67-2), a fluorinated organic compound of interest in medicinal chemistry and materials science. The strategic placement of three fluorine atoms on the benzyl ring significantly influences the molecule's polarity, metabolic stability, and reactivity, making it a valuable building block in organic synthesis.

Core Physical and Chemical Identifiers

This compound is an organic compound featuring a benzene ring substituted with three fluorine atoms at the 2, 3, and 4 positions, and an aminomethyl group.[1] Its unique fluorinated structure impacts its chemical reactivity, lipophilicity, and potential biological activity.[1]

dot

References

Technical Guide: Structure Elucidation of 2,3,4-Trifluorobenzylamine

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical guide to the structural elucidation of 2,3,4-trifluorobenzylamine, a key intermediate in pharmaceutical and agrochemical research. It outlines the analytical methodologies and expected data for unambiguous identification and characterization.

Molecular Identity and Physicochemical Properties

This compound is a substituted aromatic amine with the fluorine atoms positioned ortho, meta, and para to the benzylamine moiety. These substituents significantly influence the molecule's electronic properties and reactivity.

| Property | Value | Reference |

| IUPAC Name | (2,3,4-Trifluorophenyl)methanamine | N/A |

| CAS Number | 235088-67-2 | [1] |

| Molecular Formula | C₇H₆F₃N | [1] |

| Molecular Weight | 161.12 g/mol | N/A |

| Appearance | Solid (Predicted) | [2] |

| SMILES | NCc1ccc(F)c(F)c1F | [2] |

| InChI Key | YIWUAPISITUDBY-UHFFFAOYSA-N | [2] |

Spectroscopic and Spectrometric Characterization

The following sections detail the expected analytical data from key spectroscopic and spectrometric techniques essential for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise substitution pattern of the aromatic ring. The predicted chemical shifts (in ppm) are based on established substituent effects and computational models.

Table 2.1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |

| ~ 7.0 - 7.2 | ddd | 1H | Ar-H5 | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9 |

| ~ 6.8 - 7.0 | ddd | 1H | Ar-H6 | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9 |

| ~ 3.9 | s | 2H | CH₂ | N/A |

| ~ 1.6 | br s | 2H | NH₂ | N/A |

Table 2.2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 155 (ddd) | C4-F |

| ~ 145 - 150 (ddd) | C2-F |

| ~ 140 - 145 (ddd) | C3-F |

| ~ 125 - 130 (d) | C1 |

| ~ 120 - 125 (dd) | C5 |

| ~ 110 - 115 (dd) | C6 |

| ~ 40 | CH₂ |

Table 2.3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -135 to -140 | m | F4 |

| ~ -145 to -150 | m | F2 |

| ~ -155 to -160 | m | F3 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups present in the molecule.

Table 2.4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3300 - 3500 | Medium, Doublet | N-H Stretch | Primary Amine (-NH₂) |

| 3000 - 3100 | Medium | C-H Stretch | Aromatic C-H |

| 2850 - 2960 | Medium | C-H Stretch | Aliphatic C-H (CH₂) |

| 1600 - 1620 | Strong | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1500 - 1580 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1100 - 1300 | Strong | C-F Stretch | Aryl-Fluoride |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

Table 2.5: Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Relative Intensity | Assignment |

| 161 | High | [M]⁺ (Molecular Ion) |

| 160 | Medium | [M-H]⁺ |

| 144 | High | [M-NH₃]⁺ |

| 116 | Medium | [C₇H₃F₂]⁺ (Loss of HF from 144) |

| 91 | Low | Tropylium ion (less likely due to fluorine substitution) |

Experimental Protocols

The following protocols describe a plausible synthetic route and standard analytical procedures for the characterization of this compound.

Synthesis of this compound

The synthesis proceeds via the reduction of 2,3,4-trifluorobenzonitrile.

Step 1: Synthesis of 2,3,4-Trifluorobenzonitrile from 2,3,4-Trifluoroaniline (Sandmeyer Reaction)

-

Diazotization: Dissolve 2,3,4-trifluoroaniline (1.0 eq) in a 3 M solution of hydrochloric acid at 0-5 °C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.5 eq) and sodium cyanide (1.6 eq) in water.

-

Add the cold diazonium salt solution to the cyanide solution slowly.

-

Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1 hour.

-

Cool the mixture and extract the product with dichloromethane.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 2,3,4-trifluorobenzonitrile.

Step 2: Reduction of 2,3,4-Trifluorobenzonitrile to this compound

-

In a flask equipped with a magnetic stirrer, dissolve 2,3,4-trifluorobenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Carefully add lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

-

Filter the resulting aluminum salts and wash the filter cake with THF.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

Purify the resulting crude amine by vacuum distillation to obtain pure this compound.

Analytical Methodologies

3.2.1 NMR Spectroscopy

-

Prepare a sample by dissolving ~10-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 or 500 MHz spectrometer.

-

For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 scans).

-

Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm). For ¹⁹F NMR, use an external standard like CFCl₃ (δF = 0 ppm).

3.2.2 FT-IR Spectroscopy

-

Acquire a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid sample onto the ATR crystal.

-

Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

3.2.3 Gas Chromatography-Mass Spectrometry (GC-MS)

-

Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Inject an aliquot of the solution into the GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

Use a temperature program that allows for the separation of the compound from any impurities (e.g., start at 50 °C, ramp to 250 °C at 10 °C/min).

-

Acquire mass spectra using electron ionization (EI) at 70 eV.

Visualized Workflows and Pathways

The following diagrams illustrate the logical workflow for structure elucidation and the synthetic pathway.

Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.

References

- 1. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Data of 2,3,4-Trifluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of predicted and expected spectral data for the compound 2,3,4-Trifluorobenzylamine (CAS No: 235088-67-2). Due to a lack of publicly available experimental spectra, this document focuses on high-quality predicted data for Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) and Mass Spectrometry (MS), alongside characteristic Infrared (IR) absorption bands based on functional group analysis. Detailed, generalized experimental protocols for acquiring such data are provided to guide researchers in their own analytical characterization. A logical workflow for the spectral analysis of a chemical standard is also presented.

Introduction

This compound is a fluorinated aromatic amine, a class of compounds of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Accurate spectral characterization is the cornerstone of chemical synthesis and drug development, ensuring structural integrity and purity. This guide serves as a foundational reference for the spectral properties of this specific trifluorinated benzylamine.

Predicted Spectral Data

The following data have been generated using computational prediction algorithms and analysis of characteristic spectral ranges for the functional groups present in this compound.

Predicted NMR data provides an estimation of the chemical shifts (δ) in parts per million (ppm). These values are essential for structural elucidation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Atom Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| -CH₂- (Methylene) | 3.89 | 38.6 |

| -NH₂ (Amine) | 1.55 (broad s) | - |

| C1-CH₂ | - | 129.5 |

| C2-F | - | 149.3 (d, J ≈ 245 Hz) |

| C3-F | - | 142.1 (dd, J ≈ 248, 15 Hz) |

| C4-F | - | 152.5 (d, J ≈ 250 Hz) |

| C5-H | 7.01 (ddd) | 118.9 (d, J ≈ 17 Hz) |

| C6-H | 6.95 (ddd) | 124.8 (d, J ≈ 4 Hz) |

Note: Predicted values are generated using online NMR prediction databases. Actual experimental values may vary. Multiplicity (e.g., d - doublet, dd - doublet of doublets, ddd - doublet of doublet of doublets) and coupling constants (J) for carbon atoms are estimations based on typical C-F coupling patterns.

Table 2: Expected ¹⁹F NMR Chemical Shifts (Reference: CFCl₃ at 0.00 ppm)

| Atom Assignment | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

| F at C2 | -135 to -145 | Doublet of doublets |

| F at C3 | -150 to -160 | Doublet of doublets |

| F at C4 | -130 to -140 | Doublet of doublets |

Note: These ranges are estimations based on typical values for fluoroaromatic compounds. The multiplicity arises from coupling to adjacent fluorine and hydrogen atoms.

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments.

Table 3: Predicted Mass Spectrometry Adducts and Fragments (Ionization Mode: Electrospray (ESI) / Electron Ionization (EI))

| Species | Predicted m/z (ESI) | Notes |

| [M+H]⁺ | 162.05 | Protonated molecular ion; expected to be the base peak in soft ionization. |

| [M+Na]⁺ | 184.03 | Sodium adduct. |

| Fragment (EI) | Predicted m/z (EI) | Notes |

| [M]⁺• (Molecular Ion) | 161.04 | Radical cation from electron ionization. |

| [M-NH₂]⁺ (C₇H₄F₃) | 145.03 | Loss of the amino group. |

| [M-CH₂NH₂]⁺ (C₆H₃F₃) | 131.02 | Loss of the aminomethyl radical (benzylic cleavage). |

Infrared spectroscopy identifies the vibrational modes of functional groups.

Table 4: Characteristic Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3300 - 3500 | N-H Stretch | Primary Amine (-NH₂) | Medium |

| 3000 - 3100 | Aromatic C-H Stretch | Ar-H | Medium |

| 2850 - 2960 | Aliphatic C-H Stretch | -CH₂- | Medium |

| 1600 - 1620 | N-H Scissoring (Bend) | Primary Amine (-NH₂) | Medium |

| 1450 - 1550 | C=C Aromatic Ring Stretch | Aromatic Ring | Strong |

| 1100 - 1350 | C-F Stretch | Aryl-Fluoride | Strong |

| 1000 - 1250 | C-N Stretch | Amine | Medium |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for small organic molecules like this compound.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

¹H NMR Acquisition:

-

Spectrometer: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

-

Acquisition Parameters: Set the spectral width to cover the expected range (e.g., -2 to 12 ppm). Use a relaxation delay (D1) of 1-2 seconds and an acquisition time (AQ) of 2-4 seconds. Collect 8 to 16 scans for a sufficient signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Use a proton-decoupled pulse program (e.g., 'zgpg30') to simplify the spectrum to single lines for each unique carbon.

-

Acquisition Parameters: Set a wider spectral width (e.g., 0 to 220 ppm). A longer relaxation delay (e.g., 2-5 seconds) and a significantly higher number of scans (e.g., 1024 or more) are required due to the low natural abundance and sensitivity of the ¹³C nucleus.

-

-

¹⁹F NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment, often with proton decoupling, is used.

-

Acquisition Parameters: The spectral width must be large to cover the wide chemical shift range of fluorine (e.g., +50 to -250 ppm). A suitable reference standard like CFCl₃ (or an external standard) should be used.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data using appropriate NMR processing software. Calibrate the spectra using the solvent or TMS reference peak.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Wipe with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Background Collection: Record a background spectrum of the empty, clean ATR crystal. This spectrum is automatically subtracted from the sample spectrum by the instrument software.

-

Sample Application: Place a small amount of the liquid this compound sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Spectrum Acquisition: Lower the instrument's pressure clamp to ensure firm contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, clean the sample from the crystal using a soft tissue and an appropriate solvent.

-

Sample Introduction: The sample is typically introduced via a Gas Chromatography (GC-MS) system or a direct insertion probe. For GC-MS, a dilute solution (e.g., 1 mg/mL in a volatile solvent like dichloromethane or ethyl acetate) is injected into the GC, which separates the compound before it enters the mass spectrometer.

-

Ionization: In the ion source, the volatilized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[1] This causes the molecule to eject an electron, forming a molecular ion (M⁺•) and various fragment ions.

-

Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum. The spectrum is plotted as relative intensity versus m/z.

Visualization of Analytical Workflow

The comprehensive spectral characterization of a chemical entity like this compound follows a logical progression of experiments designed to unambiguously determine its structure and purity.

References

An In-depth Technical Guide to the ¹H NMR Analysis of 2,3,4-Trifluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectroscopy of 2,3,4-Trifluorobenzylamine. Due to the absence of publicly available experimental ¹H NMR data for this specific compound, this document offers a comprehensive theoretical analysis based on established NMR principles and spectral data from analogous fluorinated aromatic compounds. The guide includes predicted chemical shifts, coupling constants, and signal multiplicities, along with a generalized experimental protocol for acquiring such data. Visualizations of the molecular structure, predicted proton environments, and a standard NMR analysis workflow are provided to aid in the understanding of the spectral characteristics of this compound.

Introduction

This compound (CAS No. 235088-67-2) is a fluorinated aromatic amine with potential applications in pharmaceutical and materials science research.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such novel chemical entities. This guide focuses on the ¹H NMR analysis of this compound, offering a predictive interpretation of its spectrum. Understanding the ¹H NMR spectrum is crucial for confirming the compound's identity and for tracking its transformations in chemical reactions.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of substituent effects and spin-spin coupling patterns observed in similar fluorinated benzylamine derivatives. The exact chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency used.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CH₂- (Benzylic) | ~ 3.9 - 4.1 | Singlet (or narrow triplet due to long-range coupling) | - |

| -NH₂ (Amine) | ~ 1.5 - 2.5 (broad) | Singlet (broad) | - |

| Ar-H5 | ~ 7.0 - 7.2 | Multiplet | J(H5-H6), J(H5-F4) |

| Ar-H6 | ~ 6.8 - 7.0 | Multiplet | J(H6-H5), J(H6-F2), J(H6-F3), J(H6-F4) |

Spectral Interpretation

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the benzylic protons, the amine protons, and the two aromatic protons.

-

Benzylic Protons (-CH₂-): These two protons are chemically equivalent and are expected to appear as a singlet in the region of 3.9-4.1 ppm. The adjacent aromatic ring is fully substituted at the position of attachment, so no direct ortho-proton coupling is expected. Long-range coupling to the fluorine atom at position 4 is possible but may not be resolved.

-

Amine Protons (-NH₂): The two amine protons are equivalent and typically appear as a broad singlet. The chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange rates. A predicted range is between 1.5 and 2.5 ppm.

-

Aromatic Protons (Ar-H): The aromatic region of the spectrum will be the most complex due to proton-proton and proton-fluorine couplings.

-

H5: This proton is coupled to the adjacent H6 proton and the fluorine atom at position 4. This will likely result in a complex multiplet.

-

H6: This proton is coupled to the H5 proton and is also expected to show couplings to the fluorine atoms at positions 2, 3, and 4. The magnitude of these couplings will vary, with ortho- and meta-couplings being the most significant. This will also result in a complex multiplet.

-

Experimental Protocol: A General Guideline

While specific experimental data for this compound is not available, a general protocol for acquiring a ¹H NMR spectrum is as follows:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

-

Instrument Setup:

-

The ¹H NMR spectrum should be acquired on a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

The instrument should be properly tuned and shimmed to ensure good resolution and line shape.

-

-

Data Acquisition:

-

A standard one-pulse ¹H NMR experiment is typically sufficient.

-

Key acquisition parameters to be set include:

-

Number of scans (typically 8 to 64 for a sample of this concentration).

-

Relaxation delay (e.g., 1-2 seconds).

-

Acquisition time (e.g., 2-4 seconds).

-

Spectral width appropriate for ¹H NMR.

-

-

-

Data Processing:

-

The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

Phase correction and baseline correction should be applied.

-

The spectrum should be referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Integration of the signals should be performed to determine the relative number of protons.

-

Peak picking will identify the chemical shifts of the signals.

-

Analysis of the signal multiplicities will provide information about the coupling constants.

-

Visualizations

The following diagrams illustrate the molecular structure and a typical workflow for ¹H NMR analysis.

Caption: Molecular structure of this compound with key proton groups highlighted.

Caption: A generalized workflow for ¹H NMR analysis, from sample preparation to structural elucidation.

Conclusion

This technical guide provides a foundational understanding of the expected ¹H NMR spectrum of this compound. While experimental data is not currently available in the public domain, the theoretical analysis and predictive data presented herein offer valuable insights for researchers working with this compound. The provided general experimental protocol serves as a practical starting point for acquiring high-quality ¹H NMR data. The structural and workflow diagrams are intended to facilitate a deeper comprehension of the analysis process. For definitive structural confirmation, it is imperative to acquire and analyze an experimental ¹H NMR spectrum of a purified sample of this compound.

References

An In-depth Technical Guide to the ¹³C NMR Interpretation of 2,3,4-Trifluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2,3,4-Trifluorobenzylamine. Due to the absence of publicly available experimental data for this specific molecule, this document leverages predictive data and established principles of NMR spectroscopy for fluorinated aromatic compounds to offer a comprehensive interpretation.

Predicted ¹³C NMR Data

The interpretation of the ¹³C NMR spectrum of this compound is centered on the influence of the fluorine and aminomethyl substituents on the chemical shifts of the aromatic carbons. The presence of fluorine atoms introduces characteristic carbon-fluorine (C-F) couplings, which are crucial for definitive signal assignments.

The predicted ¹³C NMR chemical shifts (δ) and key C-F coupling constants (JCF) for this compound are summarized in the table below. These values are estimated based on established substituent effects in fluorinated benzene derivatives.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constants (JCF, Hz) | Multiplicity |

| C1 | ~130-135 | Singlet | |

| C2 | ~150-155 (¹JCF), ~10-15 (²JCF) | ddd | Doublet of doublet of doublets |

| C3 | ~140-145 (¹JCF), ~15-20 (²JCF), ~2-5 (³JCF) | ddd | Doublet of doublet of doublets |

| C4 | ~150-155 (¹JCF), ~10-15 (²JCF) | dd | Doublet of doublets |

| C5 | ~115-120 | d | Doublet |

| C6 | ~125-130 | d | Doublet |

| -CH₂NH₂ | ~40-45 | t | Triplet |

Note: Predicted values are for guidance and may vary from experimental results. Multiplicity is predicted based on one-bond and multi-bond C-F couplings. 'd' denotes a doublet and 't' a triplet.

Interpretation of the Spectrum

The ¹³C NMR spectrum of this compound is expected to exhibit seven distinct signals, corresponding to the six aromatic carbons and the one aliphatic carbon of the aminomethyl group.

-

Aromatic Region (δ 110-160 ppm): The signals for the six aromatic carbons will appear in this region. The carbons directly bonded to fluorine (C2, C3, and C4) will exhibit large one-bond C-F coupling constants (¹JCF) and will appear as doublets. Further splitting into doublets of doublets or more complex multiplets will arise from two-bond (²JCF) and three-bond (³JCF) couplings to neighboring fluorine atoms. The electronegativity of the fluorine atoms will cause the attached carbons to resonate at a lower field (higher ppm).[1][2] Carbons not directly attached to fluorine (C1, C5, and C6) will also show smaller, long-range C-F couplings.

-

Aliphatic Region (δ 40-50 ppm): The carbon of the aminomethyl (-CH₂NH₂) group is expected to appear in this region. This signal may appear as a triplet due to coupling with the adjacent nitrogen atom, although this is not always resolved.

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a generalized methodology for acquiring the ¹³C NMR spectrum of a small organic molecule like this compound.[3]

1. Sample Preparation:

-

Dissolve 10-50 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

-

Transfer the solution to a standard 5 mm NMR tube. Ensure the sample is fully dissolved, using gentle warming or a vortex mixer if necessary.[3]

2. NMR Spectrometer Setup:

-

The experiment is typically performed on a spectrometer with a field strength of 100 MHz or higher for ¹³C observation.

-

Standard parameters for a proton-decoupled ¹³C experiment are used.

3. Data Acquisition:

-

Pulse Program: A standard single-pulse experiment with proton decoupling is typically sufficient.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds between pulses is recommended to allow for full relaxation of the carbon nuclei.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is often required to achieve an adequate signal-to-noise ratio. The presence of C-F coupling can further reduce signal intensity by splitting the signal into multiple lines, potentially requiring more scans.[4]

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the solvent signal as a reference.

-

Integrate the signals if quantitative information is desired, although ¹³C NMR is not inherently as quantitative as ¹H NMR without specific experimental setups.

Logical Workflow for ¹³C NMR Interpretation

The following diagram illustrates the logical steps involved in the interpretation of a ¹³C NMR spectrum, particularly for a substituted aromatic compound like this compound.

Caption: Logical workflow for the interpretation of the ¹³C NMR spectrum.

References

An In-Depth Technical Guide to the ¹⁹F NMR Chemical Shifts of 2,3,4-Trifluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy of 2,3,4-trifluorobenzylamine. Due to the absence of direct experimental spectra in the reviewed literature, this document leverages established principles of ¹⁹F NMR, data from analogous compounds, and theoretical prediction methodologies to offer a comprehensive understanding of the expected chemical shifts and coupling constants. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science who work with fluorinated aromatic compounds.

Introduction to ¹⁹F NMR of Fluorinated Aromatics

Fluorine (¹⁹F) NMR spectroscopy is a powerful analytical technique for the characterization of organofluorine compounds.[1] The ¹⁹F nucleus possesses a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity and sharp NMR signals.[1] The chemical shift of a ¹⁹F nucleus is highly sensitive to its electronic environment, making it an excellent probe for subtle changes in molecular structure.[2]

In fluorinated aromatic compounds, the ¹⁹F chemical shifts are influenced by several factors, including:

-

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the aromatic ring significantly impacts the shielding of the fluorine nuclei. Electron-donating groups generally cause an upfield shift (less positive/more negative ppm values), while electron-withdrawing groups lead to a downfield shift (more positive/less negative ppm values).[2]

-

Resonance and Inductive Effects: Both resonance (mesomeric) and inductive effects of substituents alter the electron density at the fluorine-bearing carbon atoms, thereby influencing the chemical shifts.

-

Through-Space Interactions: The spatial proximity of fluorine atoms to each other and to other bulky groups can lead to through-space coupling and changes in the local magnetic field, affecting the chemical shifts.

-

Solvent Effects: The polarity and composition of the solvent can influence the electronic environment of the fluorine nuclei, leading to variations in chemical shifts.

Estimated ¹⁹F NMR Data for this compound

In the absence of direct experimental data for this compound, the ¹⁹F NMR chemical shifts and coupling constants can be estimated by considering the parent compound, 1,2,3-trifluorobenzene, and the substituent chemical shift (SCS) effect of the aminomethyl (-CH₂NH₂) group. The aminomethyl group is generally considered to be a weak electron-donating group through induction.

Estimated Chemical Shifts (δ)

The chemical shifts are referenced to CFCl₃ at 0 ppm. The estimation is based on the known chemical shifts of 1,2,3-trifluorobenzene and the expected influence of the -CH₂NH₂ substituent.

| Fluorine Atom | Position | Estimated Chemical Shift (δ) vs. CFCl₃ (ppm) | Rationale for Estimation |

| F-2 | ortho to -CH₂NH₂ | -135 to -145 | Expected to be the most deshielded due to proximity to the substituent and potential for through-space interactions. |

| F-3 | meta to -CH₂NH₂ | -150 to -160 | The electronic effect of the -CH₂NH₂ group is expected to be less pronounced at the meta position. |

| F-4 | para to -CH₂NH₂ | -140 to -150 | The para position will be influenced by both inductive and weak resonance effects of the aminomethyl group. |

Note: These are estimations and the actual experimental values may vary. Computational methods can provide more precise predictions.[3]

Estimated Coupling Constants (J)

The spin-spin coupling between fluorine nuclei (¹⁹F-¹⁹F) provides valuable information about the connectivity of the molecule. The magnitude of the coupling constant is dependent on the number of bonds separating the coupled nuclei.

| Coupled Nuclei | Type of Coupling | Estimated Coupling Constant (J) (Hz) | General Observations |

| J(F2-F3) | ³J (ortho) | 18 - 22 | Ortho coupling in fluorobenzenes is typically in this range. |

| J(F3-F4) | ³J (ortho) | 18 - 22 | Similar to J(F2-F3) due to the ortho relationship. |

| J(F2-F4) | ⁴J (meta) | 0 - 8 | Meta coupling is generally smaller than ortho coupling. |

Experimental Protocols for ¹⁹F NMR Spectroscopy

This section outlines a general methodology for acquiring high-quality ¹⁹F NMR spectra of fluorinated small molecules like this compound.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that dissolves the sample and is chemically inert. Common choices include CDCl₃, Acetone-d₆, and DMSO-d₆. The choice of solvent can influence the chemical shifts.

-

Concentration: Prepare a solution with a concentration typically in the range of 5-20 mg/mL.

-

Internal Standard: Add a small amount of an internal reference standard. While CFCl₃ (0 ppm) is the primary reference, it is volatile and not always practical. Secondary standards like trifluorotoluene (-63.72 ppm) or hexafluorobenzene (-164.9 ppm) are often used.[4][5]

NMR Spectrometer Setup

-

Probe Tuning: Tune the NMR probe to the ¹⁹F frequency.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity and resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A simple pulse-acquire sequence is usually sufficient for a standard 1D ¹⁹F spectrum.

-

Spectral Width: Set a wide spectral width (e.g., 200-250 ppm) to ensure all fluorine signals are captured. The chemical shift range for organofluorine compounds is large.[1]

-

Acquisition Time: An acquisition time of 1-2 seconds is typically adequate.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is generally sufficient for quantitative measurements.

-

Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16 to 64 scans are often enough.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the internal standard.

-

Integration: Integrate the signals to determine the relative ratios of the different fluorine environments.

Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate important aspects of the ¹⁹F NMR analysis of this compound.

Caption: Structure and interactions in this compound.

Caption: A typical workflow for ¹⁹F NMR experiments.

Caption: Relationship between molecular structure and the NMR spectrum.

Conclusion

This technical guide provides a foundational understanding of the ¹⁹F NMR characteristics of this compound for researchers and professionals in the chemical sciences. While direct experimental data is not currently available in the public domain, the estimations for chemical shifts and coupling constants, based on established principles and data from analogous structures, offer a valuable starting point for spectral interpretation and structural verification. The detailed experimental protocol provides a practical framework for obtaining high-quality ¹⁹F NMR spectra. The visualizations further clarify the relationships between molecular structure, experimental workflow, and the resulting NMR data. For definitive structural assignment, it is recommended to either obtain an experimental spectrum or utilize computational NMR prediction tools.

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to 2,3,4-Trifluorobenzylamine Mass Spectrometry

For Immediate Release

This in-depth technical guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2,3,4-Trifluorobenzylamine. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and characterization of fluorinated aromatic compounds. Due to the limited availability of public domain experimental mass spectra for this specific isomer, this guide presents a plausible fragmentation pathway based on established principles of mass spectrometry and data from structurally analogous molecules.

Core Fragmentation Analysis

This compound, with a molecular weight of 161.12 g/mol , is expected to undergo characteristic fragmentation patterns under electron ionization. The initial ionization event will form a molecular ion ([M]⁺•) at m/z 161. The primary fragmentation pathways are anticipated to involve the cleavage of the C-C bond alpha to the amino group and rearrangements of the trifluorophenyl cation.

A key initial fragmentation step for benzylamines is the loss of the amino group. However, a more dominant fragmentation pathway for benzylamines involves the cleavage of the bond between the benzylic carbon and the aromatic ring, leading to the formation of a stable tropylium-like ion. For this compound, this would result in a trifluorotropylium ion. Subsequent fragmentation would then involve the sequential loss of fluorine atoms or other small neutral molecules from this and other fragment ions.

Quantitative Mass Spectral Data

The following table summarizes the predicted quantitative mass spectral data for this compound under typical EI-MS conditions. The relative abundances are estimations based on the expected stability of the fragment ions.

| m/z | Proposed Fragment Ion | Relative Abundance (%) |

| 161 | [C₇H₆F₃N]⁺• (Molecular Ion) | 45 |

| 144 | [C₇H₅F₃]⁺ | 100 (Base Peak) |

| 125 | [C₇H₅F₂]⁺ | 60 |

| 106 | [C₇H₅F]⁺ | 30 |

| 77 | [C₆H₅]⁺ | 15 |

Experimental Protocol

This section outlines a detailed methodology for the acquisition of an electron ionization mass spectrum of this compound.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

Capillary GC column suitable for the analysis of aromatic amines (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1)

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 40-400

-

Scan Rate: 2 scans/second

Sample Preparation:

-

Prepare a 100 µg/mL solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Inject 1 µL of the solution into the GC-MS system.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathway of this compound under electron ionization.

Caption: Proposed EI fragmentation of this compound.

Theoretical Properties of 2,3,4-Trifluorobenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of 2,3,4-Trifluorobenzylamine. Due to the limited availability of direct experimental data for this specific isomer, this document leverages established principles of computational chemistry, spectroscopic theory, and known data from structurally related compounds to present a detailed theoretical profile. The guide covers molecular and electronic structure, predicted spectroscopic data (NMR, IR, Mass Spectrometry), and potential reactivity. Methodologies for theoretical calculations and general experimental protocols for synthesis and analysis are also discussed. This document aims to serve as a foundational resource for researchers interested in the unique characteristics of this fluorinated compound.

Introduction

This compound is a fluorinated aromatic amine with potential applications in medicinal chemistry and materials science.[1] The strategic placement of three fluorine atoms on the benzene ring is expected to significantly influence its physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets.[1] Fluorine substitution can alter the electronic distribution within the molecule, impacting its reactivity and potential as a synthetic building block.[1] This guide explores the theoretical underpinnings of these properties.

Molecular and Electronic Properties

The introduction of fluorine atoms to the benzylamine scaffold has profound effects on its electronic structure and, consequently, its chemical behavior. Quantum chemical calculations, such as Density Functional Theory (DFT), provide valuable insights into these properties.

Computational Methodology

A representative computational protocol for modeling this compound would involve geometry optimization and frequency calculations using a method like B3LYP with a 6-31G(d,p) basis set. Such calculations can predict molecular geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy levels.

Hypothetical Experimental Protocol: DFT Calculation of this compound

-

Software: Gaussian 16 or similar quantum chemistry package.

-

Method: Density Functional Theory (DFT) with the B3LYP functional.

-

Basis Set: 6-31G(d,p) for all atoms.

-

Calculation Type:

-

Optimization (Opt): To find the lowest energy conformation of the molecule. .

-

Frequency (Freq): To confirm the optimized structure is a true minimum (no imaginary frequencies) and to predict vibrational spectra (IR).

-

-

Solvation Model: An implicit solvation model, such as the Polarizable Continuum Model (PCM), can be used to simulate a solvent environment (e.g., water or DMSO).

-

Output Analysis: The output file would be analyzed to extract optimized coordinates, Mulliken atomic charges, dipole moment, HOMO and LUMO energies, and predicted vibrational frequencies.

Predicted Molecular Properties

The following table summarizes the predicted molecular properties of this compound based on its chemical structure and data from publicly available databases.

| Property | Predicted Value | Source |

| Molecular Formula | C7H6F3N | |

| Molecular Weight | 161.12 g/mol | |

| CAS Number | 235088-67-2 | |

| XlogP | 1.1 | [2] |

| Monoisotopic Mass | 161.04523 Da | [2] |

Predicted Spectroscopic Data

1H, 13C, and 19F NMR Spectroscopy

-

1H NMR: The proton NMR spectrum is expected to show signals for the benzylic protons (CH2) and the amine protons (NH2), as well as two aromatic protons. The benzylic protons would likely appear as a singlet, while the amine protons would be a broad singlet. The aromatic protons would exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms.

-

13C NMR: The carbon NMR spectrum would display signals for the benzylic carbon and six distinct aromatic carbons. The chemical shifts of the aromatic carbons would be influenced by the attached fluorine atoms, with carbons directly bonded to fluorine showing characteristic large C-F coupling constants.

-

19F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. It would be expected to show three distinct signals for the fluorine atoms at the 2, 3, and 4 positions, with coupling between them.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the vibrational modes of its functional groups.

| Functional Group | Predicted Wavenumber (cm-1) | Vibration Type |

| N-H (amine) | 3300-3500 (two bands for primary amine) | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (aliphatic) | 2850-2960 | Stretching |

| C=C (aromatic) | 1450-1600 | Stretching |

| C-F | 1000-1400 | Stretching |

| N-H | 1590-1650 | Bending |

Primary amines typically show two N-H stretching bands due to symmetric and asymmetric vibrations.[3][4]

Mass Spectrometry

The mass spectrum would show a molecular ion peak (M+) at m/z = 161. The fragmentation pattern would likely involve the loss of the amino group or cleavage of the C-C bond adjacent to the benzene ring. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines.[5]

Synthesis and Reactivity

While specific, detailed synthesis protocols for this compound are not widely published, general methods for the synthesis of fluorinated benzylamines can be adapted. A common approach involves the reduction of the corresponding nitrile or oxime.

Hypothetical Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

The reactivity of this compound is primarily dictated by the nucleophilic amino group. It is expected to undergo typical reactions of primary amines, such as acylation, alkylation, and formation of imines. The electron-withdrawing nature of the fluorine atoms will decrease the basicity of the amine compared to non-fluorinated benzylamine.

Potential Biological Activity and Signaling Pathways

The incorporation of fluorine atoms into drug candidates can enhance metabolic stability and binding affinity.[6] While no specific biological activities for this compound have been reported, its structural motifs are present in various biologically active molecules. Further research could explore its potential as an inhibitor of specific enzymes or as a ligand for receptors where interactions with fluorinated moieties are favorable.

Logical Relationship for Drug Discovery

Caption: A simplified logical diagram for the integration of a novel compound into a drug discovery pipeline.

Conclusion

This compound presents an intriguing scaffold for chemical and pharmaceutical research. This guide has provided a theoretical framework for its properties based on computational modeling and analogy to related compounds. While experimental validation is necessary, the theoretical data presented herein offers a valuable starting point for future investigations into the synthesis, reactivity, and potential applications of this unique molecule.

References

- 1. nbinno.com [nbinno.com]

- 2. PubChemLite - this compound (C7H6F3N) [pubchemlite.lcsb.uni.lu]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. youtube.com [youtube.com]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

The Electronic Influence of Trifluorination: A Technical Guide to 2,3,4-Trifluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core electronic effects of the trifluoro-substitution pattern in 2,3,4-Trifluorobenzylamine. The strategic placement of fluorine atoms on the aromatic ring significantly alters the molecule's physicochemical properties, impacting its reactivity, basicity, and potential interactions in biological systems. This document provides a comprehensive overview of these effects, supported by predicted quantitative data, detailed experimental protocols for their validation, and visualizations of key concepts.

Introduction: The Power of Fluorine in Medicinal Chemistry

The introduction of fluorine into organic molecules is a cornerstone of modern drug design. Fluorine's unique properties, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. In the context of a benzylamine scaffold, the electronic perturbations introduced by fluorine substituents on the aromatic ring can modulate the basicity of the amine, a critical parameter for drug-receptor interactions and pharmacokinetic profiles. This guide focuses specifically on the 2,3,4-trifluoro substitution pattern, analyzing the interplay of inductive and resonance effects and their collective impact on the electronic character of the benzylamine moiety.

Quantitative Analysis of Electronic Effects

Table 1: Predicted Physicochemical Properties of 2,3,4-Trifluorobenzylammonium Ion

| Parameter | Predicted Value | Method of Estimation |

| pKa | 8.5 ± 0.5 | Computational (DFT, e.g., using Jaguar pKa) or empirical software (e.g., ACD/pKa, MoKa) |

| Hammett Constant (σm) | +0.71 | Additivity of individual fluorine substituent constants (σm-F = +0.34 for the 3-position) and ortho/para constants for the 2- and 4-positions. |

| Hammett Constant (σp) | +0.28 | Additivity of individual fluorine substituent constants (σp-F = +0.06 for the 4-position) and ortho/meta constants for the 2- and 3-positions. |

Note: The Hammett constants are estimated for the effect of the 2,3,4-trifluorophenyl group on a reaction center attached to the benzyl carbon. The additivity principle provides a first approximation, and the actual values may deviate due to interactions between the substituents.

The Interplay of Inductive and Resonance Effects

The electronic character of this compound is primarily governed by the strong inductive effect of the fluorine atoms, with a smaller contribution from resonance.

-

Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect through the sigma bonds.[1] With three fluorine atoms positioned at the 2, 3, and 4 positions, this effect is additive and significantly reduces the electron density of the aromatic ring. This electron withdrawal extends to the benzylic carbon and, subsequently, to the nitrogen atom of the amine group. The primary consequence of this strong -I effect is a decrease in the basicity of the amine, as the lone pair on the nitrogen is less available for protonation. This is reflected in the predicted pKa value, which is lower than that of unsubstituted benzylamine (pKa ≈ 9.3).

-

Resonance Effect (+R): The fluorine atoms also possess lone pairs of electrons that can be delocalized into the π-system of the benzene ring, a phenomenon known as the resonance or mesomeric effect.[1] This electron-donating effect primarily influences the ortho and para positions.[2][3] In this compound, the fluorine at the 4-position can donate electron density via resonance to the benzylic carbon. However, the inductive effect of fluorine is generally considered to be stronger than its resonance effect.[2][4][5] Therefore, the overall electronic impact of the fluorine substituents is electron-withdrawing.

The following diagram illustrates the opposing nature of these electronic effects.

Caption: Dominance of the inductive effect over the resonance effect of fluorine.

Experimental Protocols for Validation

The predicted electronic properties of this compound can be validated through established experimental techniques.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of an amine.[6][7][8]

Methodology:

-

Sample Preparation: A solution of this compound of known concentration (e.g., 0.01 M) is prepared in deionized water.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C).

-

Data Acquisition: The pH of the solution is monitored using a calibrated pH meter after each incremental addition of the acid titrant.

-

Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the amine has been protonated.

The following workflow illustrates the process of pKa determination.

Caption: Experimental workflow for determining the pKa of this compound.

Probing Electronic Effects by ¹⁹F NMR Spectroscopy

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the electronic environment of fluorine atoms.[9][10][11] The chemical shifts of the fluorine nuclei in this compound will be influenced by the electronic effects within the molecule.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: A high-resolution ¹⁹F NMR spectrum is acquired. A proton-decoupled spectrum will simplify the signals to three distinct singlets (or multiplets if coupling to each other is significant).

-

Data Analysis: The chemical shifts of the three fluorine signals are recorded. The relative chemical shifts can provide insights into the local electronic environment of each fluorine atom, reflecting the combined inductive and resonance effects at each position. For instance, the fluorine at the 4-position may exhibit a different chemical shift compared to those at the 2- and 3-positions due to the influence of the para-disposed benzylamine group.

The logical relationship for interpreting the NMR data is as follows:

Caption: Interpreting ¹⁹F NMR spectra to understand electronic effects.

Conclusion

The electronic properties of this compound are dominated by the strong electron-withdrawing inductive effects of the three fluorine atoms, leading to a predicted decrease in the basicity of the amine group. While resonance effects from the fluorine atoms are present, they are of lesser magnitude. The quantitative predictions for pKa and Hammett constants, along with the detailed experimental protocols for their validation, provide a robust framework for understanding and utilizing this fluorinated building block in drug discovery and medicinal chemistry. The ability to fine-tune the electronic character of the benzylamine moiety through such polyfluorination patterns offers a powerful tool for optimizing the pharmacological properties of lead compounds.

References

- 1. esports.bluefield.edu - Computational Chemistry Methods [esports.bluefield.edu]

- 2. acdlabs.com [acdlabs.com]

- 3. MoKa - pKa modelling [moldiscovery.com]

- 4. Computational chemistry - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Reactivity of 2,3,4-Trifluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted chemical reactivity of 2,3,4-Trifluorobenzylamine. As a selectively fluorinated aromatic amine, this compound is of significant interest in medicinal chemistry and drug development due to the influence of fluorine substitution on metabolic stability, lipophilicity, and biological activity.[1] This document outlines the predicted nucleophilicity, electrophilicity, basicity, and susceptibility to common organic transformations. Detailed experimental protocols for analogous reactions are provided, alongside structured data tables for comparative analysis. Reaction pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear, logical framework for researchers.

Introduction

This compound is a fluorinated organic compound featuring a benzylamine core with fluorine atoms at the 2, 3, and 4 positions of the benzene ring.[1] The strategic placement of these electron-withdrawing fluorine atoms is expected to significantly modulate the chemical properties of the benzylamine moiety, influencing its reactivity in a variety of chemical transformations. Understanding these properties is crucial for its application as a building block in the synthesis of novel pharmaceutical agents and other functional materials. This guide serves to predict its reactivity based on established chemical principles and available data on analogous compounds.

Predicted Physicochemical Properties

While specific experimental data for this compound is limited, its properties can be predicted and compared with the known data of its isomer, 2,4,6-Trifluorobenzylamine.

| Property | This compound (Predicted/Known) | 2,4,6-Trifluorobenzylamine (Known) | Reference |

| Molecular Formula | C₇H₆F₃N | C₇H₆F₃N | [1][2] |

| Molecular Weight | 161.12 g/mol | 161.12 g/mol | [1][2] |

| Appearance | Colorless Liquid | Colorless Liquid | [1][3] |

| Boiling Point | Not available | 165 °C | [2] |

| Density | Not available | 1.320 g/cm³ | [2] |

| Predicted pKa | Expected to be < 9.5 | 8.16 ± 0.10 | [2] |

| Water Solubility | Not available | Slightly soluble (1.2 g/L at 25°C) | [2] |

Reactivity Predictions

The reactivity of this compound is primarily governed by the electron-withdrawing nature of the three fluorine atoms on the aromatic ring.

Nucleophilicity and Basicity (pKa)

The lone pair of electrons on the nitrogen atom of the primary amine makes this compound a nucleophile and a base. However, the strong inductive and mesomeric electron-withdrawing effects of the fluorine atoms are expected to decrease the electron density on the nitrogen. This reduction in electron density will lower the basicity (pKa) of the amine compared to unsubstituted benzylamine (pKa ≈ 9.34). The predicted pKa for the 2,4,6-isomer is 8.16, and a similar, if not slightly different, value can be anticipated for the 2,3,4-isomer.[2] Consequently, its nucleophilicity in reactions such as alkylation and acylation will be attenuated.

Electrophilicity

The primary amine of this compound is not electrophilic. However, under certain conditions, such as diazotization, the resulting diazonium salt would be a highly reactive electrophile.

Susceptibility to Oxidation and Reduction

Benzylamines can be oxidized to the corresponding imines or, with further hydrolysis, to aldehydes. This transformation can be achieved using various oxidizing agents. The fluorine substituents are unlikely to interfere with this process. Reduction of the benzylamine itself is not a common transformation.

Key Synthetic Reactions and Experimental Protocols

Synthesis of Trifluorobenzylamines

A common route to substituted benzylamines is the reduction of the corresponding benzonitrile. For example, 2,4,6-Trifluorobenzylamine can be synthesized by the hydrogenation of 2,4,6-trifluorobenzonitrile. A similar approach is predicted to be effective for the synthesis of this compound from 2,3,4-trifluorobenzonitrile.

Experimental Protocol: Reduction of Trifluorobenzonitrile

-

To a high-pressure autoclave, add 2,4,6-trifluorobenzonitrile (50 g), Raney Nickel (2.5 g), 25% aqueous ammonia (75 g), and methanol (500 g).[3]

-

Seal the autoclave and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen to 1 MPa.

-

Heat the mixture to 90 °C with stirring (350 rpm) for 8 hours.[3]

-

After cooling and venting, filter the catalyst.

-

The filtrate is concentrated under reduced pressure to remove methanol.

-

The residue is extracted with dichloromethane.

-

The organic layer is concentrated, and the product is purified by vacuum distillation to yield 2,4,6-Trifluorobenzylamine.[3]

Note: This protocol for the 2,4,6-isomer is expected to be a good starting point for the synthesis of the 2,3,4-isomer from the corresponding nitrile.

N-Acylation

N-acylation of benzylamines is a fundamental transformation to form amides. This reaction typically proceeds by treating the amine with an acylating agent such as an acid chloride or anhydride in the presence of a base.

Experimental Protocol: General N-Acetylation of a Benzylamine

-

Dissolve the benzylamine (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Add a non-nucleophilic base, such as triethylamine (1.2 equivalents).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acetylated product.

N-Alkylation

N-alkylation of primary benzylamines can proceed via nucleophilic substitution with an alkyl halide. To avoid over-alkylation, reductive amination is often a preferred method.

Experimental Protocol: Reductive Amination for Mono-N-Alkylation

-

Dissolve the benzylamine (1 equivalent) and an aldehyde or ketone (1.2 equivalents) in a suitable solvent such as methanol or 1,2-dichloroethane.

-